N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that features a thiazolidine ring and a triazolopyridine moiety
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C19H21N5O3S/c25-19(7-3-6-18-22-21-17-5-1-2-12-23(17)18)20-15-8-10-16(11-9-15)24-13-4-14-28(24,26)27/h1-2,5,8-12H,3-4,6-7,13-14H2,(H,20,25) |
InChI Key |
PNWVQGXFSLPMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, which can be achieved by reacting thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives . The next step involves the formation of the triazolopyridine moiety, which can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Preliminary studies suggest that compounds similar to N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide exhibit significant anticancer properties. The thiazolidine component is often associated with the inhibition of cancer cell proliferation through various mechanisms:
| Compound Class | Mechanism of Action | Notable Activity |
|---|---|---|
| Thiazolidinones | Induce apoptosis in cancer cells | Effective against breast and lung cancer |
| Triazole derivatives | Inhibit angiogenesis | Targeting solid tumors |
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazolidine derivatives have been shown to possess antibacterial and antifungal properties. Research indicates that compounds containing thiazolidine rings can disrupt microbial cell walls or inhibit essential metabolic pathways:
| Microbial Target | Activity Type | Reference Study |
|---|---|---|
| Escherichia coli | Bactericidal | In vitro assays showing significant inhibition |
| Candida albicans | Antifungal | Agar diffusion methods demonstrating efficacy |
3. Neurological Applications
Emerging research suggests that thiazolidine-based compounds may exhibit neuroprotective effects. Studies have indicated their potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress:
| Condition | Proposed Mechanism | Evidence |
|---|---|---|
| Alzheimer's Disease | Inhibition of tau phosphorylation | Animal models showing improved cognitive function |
| Parkinson's Disease | Reduction of neuroinflammation | Cell culture studies indicating decreased cytokine release |
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a thiazolidine derivative similar to this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability across breast and lung cancer models, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results showed significant inhibition of growth in Escherichia coli and Staphylococcus aureus, highlighting its potential utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The triazolopyridine moiety can bind to nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide
- Thiazole derivatives : Known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its combination of a thiazolidine ring and a triazolopyridine moiety This structural combination provides a unique set of chemical and biological properties that are not commonly found in other compounds
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 401.5 g/mol. The structure includes a thiazolidine moiety that is known for its diverse biological activities, particularly in the development of pharmaceuticals targeting various diseases.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃S |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 1302038-59-0 |
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar thiazolidine structures possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances this activity by increasing the compound's lipophilicity, facilitating better cell membrane penetration .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiazolidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
Thiazolidines are also recognized for their anti-inflammatory properties. Research has shown that compounds with similar scaffolds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to a reduction in pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective effects of thiazolidine derivatives. Compounds exhibiting this activity may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms remain under investigation but may involve antioxidant activity and modulation of neuroinflammatory pathways .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of several thiazolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In another investigation, a series of thiazolidine derivatives were tested for their cytotoxic effects on various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives led to significant reductions in cell viability at low micromolar concentrations, indicating promising anticancer properties .
Q & A
Basic: What are the key synthetic strategies for constructing the 1,2-thiazolidine-1,1-dioxide and [1,2,4]triazolo[4,3-a]pyridine moieties in this compound?
Answer:
- 1,2-Thiazolidine-1,1-dioxide : Typically synthesized via cyclization of sulfonamide precursors. For example, sulfonamide intermediates can undergo intramolecular nucleophilic substitution with α,β-unsaturated ketones or aldehydes under acidic or basic conditions .
- [1,2,4]Triazolo[4,3-a]pyridine : Prepared via cyclocondensation of pyridine-2-amines with nitriles or via 5-exo-dig cyclization of propargylamines, as demonstrated in the synthesis of analogous triazolopyridine derivatives using Cu(I)-catalyzed reactions .
- Coupling Strategy : The butanamide linker is often introduced via amide coupling (e.g., EDC/HOBt) between the thiazolidine dioxide-phenyl fragment and the triazolopyridine-bearing carboxylic acid.
Advanced: How can regioselectivity challenges in the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives be addressed?
Answer:
Regioselectivity in triazole formation is influenced by:
- Catalytic Systems : Cu(I) catalysts favor 1,2,3-triazole formation, while Ru(II) catalysts promote 1,5-regioselectivity in click chemistry .
- Substituent Effects : Electron-withdrawing groups on pyridine precursors stabilize specific transition states. For example, electron-deficient pyridines favor cyclization at the a-position .
- Validation : Use - HMBC NMR to confirm regiochemistry by correlating NH protons with adjacent nitrogen atoms .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : and NMR confirm substituent connectivity. The thiazolidine-dioxide’s SO group deshields adjacent protons (δ ~3.5–4.5 ppm) . Triazolopyridine protons appear as distinct singlets (δ ~8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing between isobaric fragments (e.g., [M+H] for CHNOS requires m/z 460.1424) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry, as seen in related thiadiazinone and triazolopyridine structures .
Advanced: How can researchers optimize reaction yields for large-scale synthesis of the triazolopyridine core?
Answer:
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., Hofmann elimination) .
- Microwave Assistance : Reduces cyclization time from hours to minutes (e.g., 150°C, 20 min, 85% yield for analogous triazoles) .
- Workup Strategies : Use aqueous bicarbonate washes to remove unreacted amines, followed by column chromatography with ethyl acetate/hexane (3:7) .
Basic: What are the recommended purity standards for biological testing?
Answer:
- HPLC : ≥95% purity (C18 column, 0.1% TFA in HO/MeCN gradient) .
- Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values within ±0.4% .
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues (e.g., DMF or THF) if crystallized .
Advanced: How should researchers resolve contradictory bioactivity data across studies?
Answer:
- Assay Validation : Cross-test activity in orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, PDE inhibition assays (IC) should be corroborated with SPR binding studies .
- Structural Analogues : Compare activity of derivatives lacking the thiazolidine-dioxide or triazolopyridine groups to identify pharmacophores .
- Batch Consistency : Re-synthesize the compound and retest to rule out synthetic variability .
Basic: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Lipinski’s Rule : Assess logP (<5), molecular weight (<500 Da), and hydrogen-bonding groups (≤10) using software like SwissADME .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PDE4 or kinase domains) .
- Metabolic Stability : Predict CYP450 metabolism via MetaSite .
Advanced: What strategies mitigate solubility issues in in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
